Niguldipine

概要

説明

ニグ ルディピンは、カルシウムチャネルブロッカーであり、α1アドレナリン受容体拮抗薬です。 これは、ジヒドロピリジン系化合物に属し、カルシウムチャネルとα1アドレナリン受容体への高親和性結合で知られています 。 この化合物は、主に降圧作用のために使用され、心臓血管疾患の治療に貴重な薬剤となっています .

2. 製法

合成経路と反応条件: ニグ ルディピンは、さまざまな化学中間体の縮合を含む多段階プロセスによって合成されます。重要なステップには以下が含まれます。

ジヒドロピリジン環の形成: これは、アルデヒド、βケトエステル、およびアンモニアまたはアミンを酸性または塩基性条件下で反応させることにより行われます。

ニトロフェニル基の導入: このステップは通常、フェニル環のニトロ化に続いて、ジヒドロピリジン構造への組み込みが伴います。

ピペリジン部分の付加: これは、ピペリジン誘導体がジヒドロピリジンコアに導入される求核置換反応によって達成されます.

工業生産方法: ニグ ルディピンの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、連続フローリアクターの使用、最適な反応条件のためのハイスループットスクリーニング、および高収率と純度を確保するための高度な精製技術が含まれます .

反応の種類:

酸化: ニグ ルディピンは、特にジヒドロピリジン環で酸化反応を起こす可能性があり、ピリジン誘導体の生成につながります。

還元: ニトロ基のアミンへの還元は、もう1つの一般的な反応です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウム触媒を伴う水素ガスまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主な製品:

酸化: ピリジン誘導体。

還元: アミノ誘導体。

置換: さまざまな置換ピペリジン誘導体.

4. 科学研究への応用

ニグ ルディピンは、科学研究で幅広い用途があります。

化学: カルシウムチャネルブロッカーとその受容体との相互作用を研究するためのモデル化合物として使用されています。

生物学: 細胞カルシウムチャネルへの影響と、細胞機能を調節する可能性のある役割について調査されています。

医学: 降圧作用と、心臓血管疾患における潜在的な治療用途について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: Niguldipine is synthesized through a multi-step process involving the condensation of various chemical intermediates. The key steps include:

Formation of the dihydropyridine ring: This involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

Introduction of the nitrophenyl group: This step typically involves nitration of a phenyl ring followed by its incorporation into the dihydropyridine structure.

Attachment of the piperidine moiety: This is achieved through a nucleophilic substitution reaction where a piperidine derivative is introduced to the dihydropyridine core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction of the nitro group to an amine is another common reaction.

Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Pharmacological Mechanism

Niguldipine operates by blocking L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. This action leads to vasodilation and reduced blood pressure. Additionally, it antagonizes alpha-1 adrenergic receptors, further contributing to its antihypertensive effects. The compound has shown a high affinity for calcium channels in various tissues, including skeletal muscle, heart, and brain, with a Ki value of 0.1 nM for these channels .

Antihypertensive Effects

This compound was initially developed as an antihypertensive agent. Its ability to lower blood pressure through vasodilation has been documented in several studies. Although it reached Phase 1/2 clinical trials, its development was discontinued in the early 2000s due to unspecified reasons .

Research on Smooth Muscle Cells

Research has demonstrated that this compound effectively modulates calcium and potassium currents in isolated visceral and vascular smooth muscle cells. Studies indicate that it can inhibit contractions induced by various stimuli, showcasing its potential utility in managing conditions associated with smooth muscle hyperactivity .

Potential in Neoplasms

Emerging research suggests that this compound may have applications beyond cardiovascular diseases, particularly in oncology. Its mechanism of action could be relevant in targeting neoplastic tissues where calcium signaling plays a role in tumor growth and metastasis . However, further research is needed to establish its efficacy and safety in this area.

Study 1: Calcium Channel Blockade in Vascular Smooth Muscle

A study conducted by Brown et al. (1986) demonstrated that this compound effectively inhibited calcium influx in vascular smooth muscle cells, resulting in decreased contractility. This study highlighted the potential of this compound as a therapeutic agent for conditions characterized by excessive vascular tone.

Study 2: Selectivity for Calcium Channels

Research published in Physiologia Plantarum evaluated the selectivity of this compound among various dihydropyridine compounds. The findings indicated that this compound had significant selectivity for L-type calcium channels compared to other dihydropyridines, suggesting a favorable profile for clinical use .

Data Table: Summary of Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | C36H40ClN3O6 |

| CAS Registry Number | 113145-69-0 |

| Mechanism of Action | Alpha-1 adrenergic receptor antagonist; L-type calcium channel blocker |

| Primary Indications | Hypertension (discontinued), potential applications in neoplasms |

| Clinical Development Status | Discontinued after Phase 1/2 trials |

| Pharmacological Effects | Vasodilation, reduced blood pressure, modulation of smooth muscle contraction |

作用機序

ニグ ルディピンは、細胞へのカルシウムイオンの流入を担うL型カルシウムチャネルをブロックすることによって作用します。このブロックは、血管平滑筋の収縮を防ぎ、血管拡張とそれに続く血圧低下をもたらします。 さらに、ニグ ルディピンはα1アドレナリン受容体拮抗薬として作用し、ノルエピネフリンの血管収縮作用を阻害することによって降圧作用にさらに貢献します .

類似の化合物:

ニフェジピン: 同様の降圧作用を持つ別のジヒドロピリジンカルシウムチャネルブロッカー。

ニモジピン: 脳血管攣縮の治療に使用されることが知られています。

アムロジピン: 広く使用されている降圧薬で、作用時間が長くなっています

ニグ ルディピンの独自性: ニグ ルディピンは、カルシウムチャネルブロッカーとα1アドレナリン受容体拮抗薬の両方の二重作用を持つため、独自です。 この二重のメカニズムは、α1アドレナリン拮抗作用を持たない他のカルシウムチャネルブロッカーに比べて、高血圧管理に対するより包括的なアプローチを提供します .

類似化合物との比較

Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Nimodipine: Known for its use in treating cerebral vasospasm.

Amlodipine: A widely used antihypertensive agent with a longer duration of action

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

生物活性

Niguldipine is a dihydropyridine calcium channel blocker (CCB) that exhibits significant biological activity, primarily through its interactions with various ion channels and its effects on cellular processes. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a calcium channel blocker, inhibiting voltage-gated calcium channels (VGCCs), particularly L-type channels. This inhibition leads to reduced intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release. Additionally, this compound exhibits α1-adrenergic antagonist properties, further influencing vascular tone and cardiac function .

Key Ion Channel Interactions

- Calcium Channels : this compound effectively blocks L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction. Studies have shown that it has a potent inhibitory effect on bTREK-1 potassium channels, with an IC50 value of approximately 0.75 µM .

- Potassium Channels : Inhibition of bTREK-1 may contribute to its cardiovascular effects, as these channels help regulate membrane potential in various tissues .

Therapeutic Applications

This compound has been investigated for several therapeutic uses, primarily in the management of hypertension and certain neurological conditions.

Hypertension Management

As a CCB, this compound is utilized to lower blood pressure by relaxing blood vessels. Its efficacy in this regard has been well-documented in clinical settings.

Neurological Effects

Research indicates that this compound may have protective effects in neurological contexts. For instance, it has been shown to reduce seizure durations in animal models of epilepsy . Specifically, at a dose of 7.5 mg/kg, this compound significantly decreased both seizure and afterdischarge durations in kindled rats.

Case Studies and Experimental Data

Several studies have highlighted this compound's selective cytotoxicity towards glioma cells while sparing normal cells. In one study involving glioma-initiating cells (GICs), this compound was found to significantly reduce cell viability compared to normal astrocytes and fibroblasts . The results from this study are summarized in the following table:

| Cell Type | Viability (%) | P-value |

|---|---|---|

| Glioma-Initiating Cells | 45% | <0.01 |

| Normal Astrocytes | 85% | - |

| HepG2 Liver Carcinoma | 70% | - |

This selective cytotoxicity suggests potential for this compound as a targeted therapy in glioblastoma treatment.

In Vivo Studies

In vivo studies using orthotopic glioma models demonstrated that mice treated with this compound had a median survival of 33 days compared to 21 days for controls . This significant difference indicates the compound's potential as an adjunct therapy in cancer treatment.

特性

CAS番号 |

102993-22-6 |

|---|---|

分子式 |

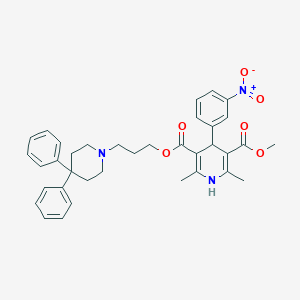

C36H39N3O6 |

分子量 |

609.7 g/mol |

IUPAC名 |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

InChIキー |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

正規SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

102993-22-6 |

同義語 |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。